N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide
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Overview
Description
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a furan ring through a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Furan-2-carboxylic Acid: The pyrazole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine
This compound has shown promise in various biological assays, including:
Antimicrobial Activity: Effective against certain bacterial and fungal strains.
Anticancer Activity: Potential to inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting infectious diseases and cancer.
Mechanism of Action
The mechanism by which N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenyl-1H-pyrazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(1-phenyl-1H-pyrazol-3-yl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is unique due to the presence of both a furan and pyrazole ring, which may contribute to its distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(1-phenylpyrazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2/c18-14(12-7-4-10-19-12)15-13-8-9-17(16-13)11-5-2-1-3-6-11/h1-10H,(H,15,16,18) |
InChI Key |
UDRFYTGVZQDXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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